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Harnessing CRISPR/Cas9 for Targeted Gene Disruption to Elucidate the Pleiotropic Roles of

[His7]-Corazonin

Introduction

[His7]-Corazonin is a highly conserved neuropeptide in insects that plays a pivotal role in a

diverse array of physiological and behavioral processes.[1][2] Research has implicated this

peptide in the regulation of stress responses, metabolism, social behavior, caste identity in

social insects, and the post-mating response in females.[3][4] Furthermore, studies in locusts

have demonstrated its critical function in pigmentation and cuticle development.[5][6][7] The

pleiotropic nature of [His7]-Corazonin makes it a compelling target for functional genomic

studies aimed at understanding fundamental insect biology and developing novel pest

management strategies. The advent of CRISPR/Cas9 technology provides a powerful and

precise tool for creating knockout mutants, enabling researchers to dissect the specific

functions of the [His7]-Corazonin gene (Crz) in vivo.[6][7][8]

Principle of the Method

The CRISPR/Cas9 system is a revolutionary genome-editing tool that allows for targeted gene

disruption.[8] The system relies on a guide RNA (sgRNA) to direct the Cas9 nuclease to a

specific genomic locus, where it induces a double-strand break (DSB).[8][9] The cell's natural

DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ)

pathway, often introduce small insertions or deletions (indels) at the DSB site. These indels can

cause a frameshift mutation, leading to the production of a non-functional protein and
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effectively knocking out the gene of interest.[9][10] This application note provides a detailed

protocol for the generation of [His7]-Corazonin knockout mutants in insects using

CRISPR/Cas9, from sgRNA design to mutant screening and phenotypic analysis.

Applications

The generation of [His7]-Corazonin knockout mutants has broad applications in entomological

research and drug development:

Functional Genomics: Elucidating the precise roles of [His7]-Corazonin in various

physiological processes such as stress response, metabolism, reproduction, and

development.[3][4][5][6]

Neurobiology: Investigating the neural circuits and signaling pathways regulated by [His7]-

Corazonin.

Pest Management: Exploring the potential of targeting the [His7]-Corazonin signaling

pathway for the development of novel and specific insecticides.

Drug Discovery: Using knockout models to screen for compounds that modulate the [His7]-

Corazonin pathway for potential therapeutic applications.

Quantitative Data Summary
The following tables summarize key quantitative data relevant to the generation and analysis of

[His7]-Corazonin knockout mutants.

Table 1: Microinjection and Mutant Generation Efficiency
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Parameter Value Species Reference

sgRNA Concentration 300-500 ng/µL Helicoverpa armigera [11]

Cas9 Protein

Concentration
200 ng/µL Helicoverpa armigera [11]

Embryo Survival Rate

(Post-injection)
40-60% Helicoverpa armigera [11]

Hatching Rate of

Injected Embryos
11.90-14.22% Sand fly [12][13]

G0 Egg Stage

Mutation Efficiency
Varies Schistocerca gregaria [14]

G0 Adult Mutation

Efficiency
Varies Schistocerca gregaria [14]

Table 2: Phenotypic Analysis of Crz Knockout Mutants

Phenotype Observation Species Reference

Body Color
Albinism (loss of dark

pigmentation)
Schistocerca gregaria [5][6]

Cuticle Thickness Significant reduction Schistocerca gregaria [5][6]

Re-mating Behavior

(Females)
Increased

Drosophila

melanogaster
[4]

Oviposition Reduced
Drosophila

melanogaster
[4]

Hunting Behavior
Stimulated upon

injection
Harpegnathos saltator [3]

Gamergate (Queen-

like) Behaviors

Inhibited upon

injection
Harpegnathos saltator [3]
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This section provides detailed methodologies for the key experiments involved in creating

[His7]-Corazonin knockout mutants.

Protocol 1: sgRNA Design and In Vitro Validation
Target Site Selection:

Identify the coding sequence (CDS) of the [His7]-Corazonin gene (Crz) in the target insect

species from a genomic or transcriptomic database.

Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential

sgRNA target sites.[15][16] Select target sites in an early exon to maximize the chance of

generating a loss-of-function mutation.[15] The target site should be a 20-nucleotide

sequence followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for

Streptococcus pyogenes Cas9.[8]

Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target

effects.[17][18]

sgRNA Synthesis:

Synthesize the sgRNA using an in vitro transcription kit (e.g., T7 High Yield RNA Synthesis

Kit). The template for transcription can be generated by PCR using primers that

incorporate the T7 promoter, the sgRNA target sequence, and a scaffold sequence.

Alternatively, commercially synthesized sgRNAs can be used for higher purity and

consistency.

In Vitro Validation of sgRNA Activity:

Amplify a genomic DNA fragment containing the sgRNA target site by PCR.

Set up an in vitro cleavage assay by incubating the purified PCR product with recombinant

Cas9 protein and the synthesized sgRNA.

Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved

DNA fragments of the expected sizes confirms the activity of the sgRNA.[13]
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Protocol 2: Embryo Microinjection
Preparation of Injection Mix:

Prepare a fresh injection mix containing Cas9 protein and the validated sgRNA in

nuclease-free injection buffer (e.g., 1x PBS). Optimal concentrations may need to be

determined empirically but can start with 200 ng/µL of Cas9 protein and 300-500 ng/µL of

sgRNA.[11]

Embryo Collection and Preparation:

Collect freshly laid embryos (pre-blastoderm stage) from the target insect species. The

timing of collection is critical and species-specific.[13][19][20]

Align the embryos on a coverslip or slide with their posterior ends oriented for injection.

[19] Use double-sided tape or other appropriate methods to secure the embryos.

Cover the embryos with halocarbon oil to prevent desiccation during injection.[19]

Microinjection:

Pull microinjection needles from glass capillaries using a micropipette puller.

Load the injection mix into the needle.

Under a microscope, carefully insert the needle into the posterior pole of the embryos and

inject a small volume of the Cas9/sgRNA mix. The injection volume should be

approximately one-tenth of the embryo's volume.[11]

Post-Injection Rearing:

After injection, carefully wash off the halocarbon oil and transfer the embryos to a humid

chamber for incubation.[13][19]

Rear the hatched G0 individuals to adulthood under standard laboratory conditions.

Protocol 3: Mutant Screening and Genotyping
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G0 Screening (Optional but Recommended):

Extract genomic DNA from a subset of G0 adults (e.g., from a leg or antenna).

Amplify the genomic region surrounding the sgRNA target site by PCR.

Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of

the PCR products to detect the presence of indels, indicating successful editing in the

somatic cells of the G0 individuals.[9][21]

Establishment of Mutant Lines:

Cross individual G0 adults with wild-type individuals.

Rear the G1 offspring and extract genomic DNA from each individual.

Genotype the G1 individuals by PCR amplification of the target locus followed by Sanger

sequencing to identify individuals carrying heritable mutations.

Generation of Homozygous Mutants:

Intercross heterozygous G1 individuals carrying the same mutation.

Genotype the G2 offspring to identify homozygous knockout individuals.

Protocol 4: Off-Target Analysis
In Silico Prediction:

Use off-target prediction tools during the sgRNA design phase to identify potential off-

target sites in the genome.[22][23][24] These are typically sites with high sequence

similarity to the on-target sgRNA.

Experimental Validation:

For rigorous studies, it is recommended to experimentally assess off-target effects.

Amplify and sequence the top-ranked potential off-target sites from the G0 or G1 mutant

individuals to check for any unintended mutations.[25]
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For a comprehensive analysis, whole-genome sequencing (WGS) of the knockout line can

be performed to identify all potential off-target mutations.[22][25]
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Caption: Proposed signaling pathway of [His7]-Corazonin.
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Caption: Workflow for generating Crz knockout mutants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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